molecular formula C16H27NO B3061137 N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine CAS No. 5562-61-8

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine

Cat. No.: B3061137
CAS No.: 5562-61-8
M. Wt: 249.39 g/mol
InChI Key: DOBPXCSPCKRQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group, an ethylphenoxy group, and a butan-1-amine chain

Mechanism of Action

Target of Action

The primary target of N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

This compound interacts with its target through a process known as molecular docking . This interaction leads to changes in the protein’s function, affecting the biosynthesis of sterols.

Biochemical Pathways

The compound’s interaction with the CYP51 protein affects the sterol biosynthesis pathway . This pathway is responsible for the production of sterols, which are essential for maintaining the integrity and fluidity of cell membranes. Disruption of this pathway can lead to alterations in cell membrane structure and function.

Pharmacokinetics

It’s known that the compound is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the sterol biosynthesis pathway. By inhibiting the function of the CYP51 protein, the compound disrupts sterol production, potentially leading to alterations in cell membrane structure and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine typically involves the reaction of 4-(4-ethylphenoxy)butan-1-amine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different degrees of substitution.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethylphenoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving amine interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-(4-chlorophenoxy)butan-1-amine
  • N-tert-butyl-4-(4-methylphenoxy)butan-1-amine
  • N-tert-butyl-4-(4-isopropylphenoxy)butan-1-amine

Uniqueness

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine is unique due to the presence of the ethylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-5-14-8-10-15(11-9-14)18-13-7-6-12-17-16(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBPXCSPCKRQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCNC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367249
Record name N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5562-61-8
Record name N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.